molecular formula C10H7NaO7S B1144557 4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one CAS No. 19524-62-0

4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B1144557
CAS No.: 19524-62-0
M. Wt: 294.21 g/mol
InChI Key: RWGFVRQNHRSHHH-UHFFFAOYSA-M
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Description

Structural Characterization of 4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Sodium Coordination

X-ray crystallography has revealed critical insights into the coordination geometry of the sodium ion in this compound. The sodium cation is coordinated by five oxygen atoms: three from the sulfonate group (-SO₃⁻), one from the carbonyl oxygen of the coumarin core, and one from a water molecule. This pentacoordinate geometry forms a distorted square pyramidal arrangement, as observed in related sodium sulfonate complexes. The bond lengths between sodium and oxygen atoms range from 2.35 to 2.48 Å, consistent with ionic interactions.

The crystal lattice exhibits a monoclinic system with space group P2₁/c, featuring alternating layers of coumarin-sulfonate anions and sodium cations. Hydrogen bonds between the 6,7-dihydroxy groups of adjacent coumarin moieties (O···O distances: 2.65–2.72 Å) further stabilize the lattice. A summary of key crystallographic parameters is provided in Table 1.

Table 1: Crystallographic parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
β angle 98.5°
Coordination geometry Distorted square pyramidal
Tautomeric Forms and Resonance Stabilization

The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding between the 6-hydroxy and 7-hydroxy groups (O-H···O distance: 2.52 Å). Resonance stabilization is enhanced by the electron-withdrawing sulfonate group, which delocalizes negative charge across the coumarin π-system. Density functional theory (DFT) calculations indicate that the enol tautomer is energetically favored by 8.3 kJ/mol over the keto form. The sulfonate group further stabilizes the conjugate base through inductive effects, as evidenced by a pKa shift of 1.2 units compared to nonsulfonated analogs.

Spectroscopic Identification Techniques

$$ ^1H $$-Nuclear Magnetic Resonance and $$ ^{13}C $$-Nuclear Magnetic Resonance Spectral Signatures

The $$ ^1H $$-NMR spectrum (DMSO-d₆, 400 MHz) displays distinct signals for key protons:

  • Aromatic protons : A doublet at δ 7.82 ppm (J = 8.6 Hz, H-5) and a singlet at δ 6.91 ppm (H-8).
  • Methylsulfonate group : A singlet at δ 3.45 ppm (3H, -CH₂SO₃Na).
  • Hydroxy groups : Broad singlets at δ 10.24 ppm (6-OH) and δ 9.87 ppm (7-OH), which disappear upon D₂O exchange.

The $$ ^{13}C $$-NMR spectrum (DMSO-d₆, 100 MHz) reveals:

  • Carbonyl carbon : δ 160.3 ppm (C-2).
  • Sulfonate-bearing methylene : δ 58.9 ppm (-CH₂SO₃Na).
  • Aromatic carbons : δ 156.2 ppm (C-6), δ 153.4 ppm (C-7), and δ 112.7–143.5 ppm (remaining coumarin carbons).

Table 2: Key $$ ^1H $$-NMR and $$ ^{13}C $$-NMR chemical shifts

Position $$ ^1H $$-NMR (δ, ppm) $$ ^{13}C $$-NMR (δ, ppm)
H-5/C-5 7.82 (d, J = 8.6 Hz) 112.7
H-8/C-8 6.91 (s) 143.5
-CH₂SO₃Na 3.45 (s) 58.9
Fourier Transform-Infrared Analysis of Sulfonic Acid Functional Groups

FT-IR spectroscopy (KBr pellet, 400–4000 cm⁻¹) confirms the presence of sulfonate and hydroxyl groups:

  • Sulfonate group : Strong asymmetric stretching at 1185 cm⁻¹ (S=O) and symmetric stretching at 1047 cm⁻¹ (S-O).
  • Hydroxy groups : Broad band at 3250–3350 cm⁻¹ (O-H stretching).
  • Coumarin carbonyl : Sharp peak at 1712 cm⁻¹ (C=O).

The absence of a peak near 1700 cm⁻¹ for free -SO₃H confirms full deprotonation and sodium salt formation.

Properties

CAS No.

19524-62-0

Molecular Formula

C10H7NaO7S

Molecular Weight

294.21 g/mol

IUPAC Name

sodium;(6,7-dihydroxy-2-oxochromen-4-yl)methanesulfonate

InChI

InChI=1S/C10H8O7S.Na/c11-7-2-6-5(4-18(14,15)16)1-10(13)17-9(6)3-8(7)12;/h1-3,11-12H,4H2,(H,14,15,16);/q;+1/p-1

InChI Key

RWGFVRQNHRSHHH-UHFFFAOYSA-M

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Biological Activity

4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one, commonly referred to as aesculetin or its sodium salt derivative, is a naturally occurring coumarin derivative. This compound has garnered attention in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in various medical conditions.

  • Molecular Formula : C₁₀H₈O₄S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 529-84-0
  • Density : 1.5 g/cm³
  • Melting Point : 274-276 °C
  • Solubility : Soluble in DMF (Dimethylformamide)

Antioxidant Activity

Aesculetin exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it can inhibit the formation of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 1: Antioxidant Activity of Aesculetin

StudyMethodFindings
Witaicenis et al. (2018)In vitro assaysDemonstrated a reduction in ROS levels in human intestinal cells.
Zhang et al. (2020)Animal modelShowed decreased oxidative damage in liver tissues.

Anti-inflammatory Effects

Aesculetin has been shown to modulate inflammatory pathways effectively. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, demonstrating potential for treating inflammatory diseases .

Case Study: Inflammatory Bowel Disease
In a study involving dextran sulfate sodium-induced colitis in mice, aesculetin significantly reduced inflammation markers and improved histological scores, suggesting its therapeutic potential in inflammatory bowel diseases .

Antimicrobial Properties

Research indicates that aesculetin possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation .

Table 2: Antimicrobial Activity of Aesculetin

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

The biological effects of aesculetin are attributed to its ability to interact with multiple molecular targets:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Aesculetin inhibits NF-kB signaling, leading to decreased expression of inflammatory genes.
  • Mitogen-Activated Protein Kinases (MAPKs) : It modulates MAPK pathways, which are involved in cell proliferation and survival.

Scientific Research Applications

Antioxidant Properties

Research indicates that 4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one exhibits significant antioxidant activity. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting its potential use in developing natural preservatives for food products.

Dermatology

In dermatological applications, this compound is utilized for its skin-lightening effects due to its ability to inhibit melanin production. It has been incorporated into cosmetic formulations aimed at treating hyperpigmentation disorders.

Cardiovascular Health

The antioxidant and anti-inflammatory properties contribute to cardiovascular protection. Research has indicated that it can improve endothelial function and reduce hypertension in animal models, suggesting its potential as a supplement for cardiovascular health.

Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. It enhances seed germination and root development in various crops, indicating its utility in agricultural practices to improve yield.

Pest Resistance

The compound's antimicrobial properties also extend to pest resistance. It can be used as a natural pesticide to protect crops from fungal infections and bacterial diseases, reducing the reliance on synthetic chemicals in agriculture.

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Substituents (Position 4) Solubility Toxicity Profile Applications
Target Compound Sodiosulfo methyl High (ionic) Not specified Industrial/pharmaceutical candidates
Folescutol hydrochloride Morpholinylmethyl Moderate Undisclosed Drug development
Methoxyphenyl Derivative Methoxyphenyl Low (lipophilic) Acute toxicity (oral, Category 4) Laboratory synthesis
Disodium Disulphate Methyl + disulfooxy High (ionic) EINECS-listed Stabilizers/surfactants
Natural Dihydroxy Coumarin None Moderate Natural product Bioactive derivative synthesis

Key Observations :

  • Ionic vs. Lipophilic Substituents : Sodium sulfonate and disulphate groups enhance solubility but may limit membrane permeability compared to morpholinylmethyl or methoxyphenyl groups.
  • Toxicity : The methoxyphenyl derivative’s acute toxicity highlights the impact of substituents on safety profiles, suggesting the target compound’s ionic nature may reduce dermal absorption risks.
  • Regulatory Status : Commercial availability of the disodium disulphate derivative underscores the feasibility of industrial-scale production for ionic coumarins.

Preparation Methods

Reaction Conditions and Catalysts

A representative synthesis begins with pyrogallol (1,2,3-trihydroxybenzene) and ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C for 4–6 hours. The reaction proceeds via electrophilic substitution, forming the coumarin backbone. Yields typically range from 65% to 85%, depending on the substituents’ electronic effects.

Table 1: Optimization of Pechmann Condensation for 6,7-Dihydroxycoumarin

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄ (conc.)0–5682
FeCl₃·6H₂O801692
PVPP-BF₃Reflux389

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and polymer-supported boron trifluoride (PVPP-BF₃) have emerged as superior catalysts, offering milder conditions and reduced side reactions. Microwave-assisted Pechmann condensation further enhances efficiency, reducing reaction times to 20–40 minutes with comparable yields.

Sulfonation of 4-Methyl-6,7-dihydroxycoumarin

Introducing the sulfonate group at the 4-position requires prior functionalization with a methyl group, followed by sulfonation and neutralization.

Synthesis of 4-Methyl-6,7-dihydroxycoumarin

The Knoevenagel condensation between 6,7-dihydroxybenzaldehyde and ethyl acetoacetate in ethanol with piperidine/acetic acid catalysis yields 4-methyl-6,7-dihydroxycoumarin. Ultrasonic irradiation at 20 kHz improves reaction kinetics, achieving 94% yield in 40 minutes compared to 72% under conventional reflux.

Sulfonation Techniques

Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C is the preferred sulfonating agent for the 4-methyl group. The exothermic reaction requires careful temperature control to prevent over-sulfonation of the aromatic ring.

Mechanistic Pathway :

  • Electrophilic substitution : ClSO₃H reacts with the methyl group, forming a sulfonic acid intermediate.

  • Neutralization : Sodium hydroxide (NaOH) is added to convert the sulfonic acid to the sodium sulfonate salt.

Critical Parameters :

  • Molar Ratio : 1:1.2 (4-methylcoumarin : ClSO₃H) ensures complete conversion.

  • Solvent : Anhydrous dichloromethane minimizes side reactions.

  • Workup : Precipitation in ice-water followed by recrystallization from ethanol/water (1:3) yields 78–85% pure product.

Alternative Routes: Direct Sulfomethylation

Recent advances explore one-pot sulfomethylation using formaldehyde-sodium bisulfite adducts (Rongalite). This method introduces the –CH₂SO₃Na group directly during coumarin formation.

Reaction Protocol

A mixture of pyrogallol , Rongalite , and ethyl acetoacetate in acetic acid undergoes Pechmann condensation at 70°C for 8 hours. The in situ generation of the sulfomethyl group avoids intermediate isolation, streamlining synthesis.

Advantages :

  • Yield Improvement : 88% vs. 78% for stepwise methods.

  • Reduced Steps : Eliminates separate sulfonation and neutralization.

Limitations :

  • Requires strict stoichiometric control to prevent polymerization.

  • Limited compatibility with electron-deficient phenols.

Purification and Characterization

Crystallization

Crude product is purified via gradient recrystallization :

  • Dissolve in hot ethanol (70°C).

  • Add deionized water dropwise until cloud point.

  • Cool to 4°C for 12 hours to yield needle-like crystals.

Analytical Data

  • ¹H NMR (D₂O, 400 MHz) : δ 7.82 (d, J=8.4 Hz, H-5), 6.92 (s, H-8), 4.12 (s, CH₂SO₃Na), 2.51 (s, OH).

  • FT-IR : 1685 cm⁻¹ (C=O), 1190–1120 cm⁻¹ (SO₃⁻ symmetric/asymmetric stretching).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for sulfonation:

  • Residence Time : 8 minutes vs. 2 hours in batch.

  • Yield : 91% with 99.2% purity by HPLC.

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Synthesis : Ball milling pyrogallol, ethyl acetoacetate, and Rongalite with K₂CO₃ achieves 84% yield in 30 minutes.

  • Biocatalytic Sulfonation : Recombinant sulfotransferases in buffer (pH 7.4) convert 4-methylcoumarin to the sulfonate at 37°C, though yields remain suboptimal (55%) .

Q & A

Q. What safety protocols are essential when handling benzopyran derivatives like 4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one in laboratory settings?

  • Methodological Answer : Based on analogous benzopyran compounds (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one), the following precautions are critical:
  • GHS Classifications : Acute toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation .

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95/P1 filters) for aerosolized particles .

  • Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .

  • Emergency Procedures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

    Table 1 : GHS Classifications for Related Benzopyran Derivatives

    Compound NameAcute ToxicitySkin IrritationEye IrritationReference
    5,7-Dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-oneCategory 4Category 2Category 2A
    3,4-Dihydro-4-(4-methoxyphenyl)-2H-1-benzopyranCategory 4Category 2Category 2A

Q. What solid-phase extraction (SPE) protocols are effective for isolating benzopyran derivatives from aqueous samples?

  • Methodological Answer : A validated SPE protocol for benzopyran derivatives involves:

Cartridge Selection : Oasis HLB (60 mg, 3 cc) outperforms MCX and MAX sorbents for polar compounds .

Conditioning : 2 mL methanol followed by 2 mL deionized water .

Sample Preparation : Filter 100 mL sample through GF/F (0.7 μm) filters to remove particulates .

Internal Standards : Spike with deuterated analogs (e.g., BP-3-d5, triclosan-d3) to correct recovery rates .

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